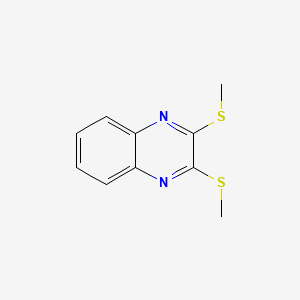

2,3-Bis(methylsulfanyl)quinoxaline

Description

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Chemical Research

The quinoxaline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone in modern medicinal chemistry and materials science. researchgate.net Its versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities. Quinoxaline derivatives have been extensively investigated and have shown potential as antibacterial, antifungal, anticancer, and antiviral agents. nih.govsapub.org The ability of the quinoxaline ring system to intercalate with DNA and inhibit various enzymes contributes to its broad spectrum of pharmacological properties. nih.gov

Role of Organosulfur Heterocycles in Advanced Chemical Systems

Organosulfur heterocycles, cyclic compounds containing at least one sulfur atom, play a crucial role in the development of advanced chemical systems. The presence of sulfur imparts unique electronic and structural properties to these molecules. These compounds are integral to the design of novel materials, including organic conductors and semiconductors. In the realm of medicine, numerous sulfur-containing heterocycles are recognized for their diverse biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(methylsulfanyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZYNDUYDIEFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N=C1SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Bis Methylsulfanyl Quinoxaline and Its Derivatives

Direct Synthesis Approaches to 2,3-Bis(methylsulfanyl)quinoxaline

Direct synthetic routes to this compound primarily involve the construction of the quinoxaline (B1680401) ring followed by the introduction of the methylsulfanyl groups.

Cyclocondensation Reactions in Quinoxaline Synthesis

The most fundamental and widely utilized method for constructing the quinoxaline core is the cyclocondensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound. sapub.orgmtieat.org This reaction is versatile and can be adapted to produce a variety of quinoxaline derivatives. sapub.org For the synthesis of the parent quinoxaline, o-phenylenediamine (B120857) is reacted with glyoxal. sapub.org

A highly efficient and environmentally friendly protocol for this reaction involves mixing the aryldiamine and dicarbonyl compound in methanol (B129727) at room temperature, which can yield the desired quinoxaline in as little as one minute. researchgate.netthieme-connect.com This method is scalable and avoids the need for catalysts. researchgate.netthieme-connect.com

The following table summarizes the key aspects of this synthetic approach:

| Reactants | Conditions | Advantages |

| o-Phenylenediamine derivatives | Methanol, room temperature | Rapid reaction time, high yields, catalyst-free, scalable |

| 1,2-Dicarbonyl compounds |

Nucleophilic Displacement Strategies for Introducing Methylsulfanyl Groups

Once the quinoxaline ring is formed, or by starting with a pre-functionalized quinoxaline, the methylsulfanyl groups can be introduced via nucleophilic substitution reactions. A common precursor for this is 2,3-dichloroquinoxaline (B139996) (2,3-DCQ). mdpi.com The chlorine atoms in 2,3-DCQ are susceptible to displacement by sulfur nucleophiles. mdpi.com

The reaction of 2,3-DCQ with a sulfur nucleophile, such as sodium thiomethoxide, would lead to the formation of this compound. This method is advantageous due to the commercial availability of 2,3-DCQ and the ease of the substitution reaction. mdpi.com

Another approach involves the reaction of 2,3-dichloroquinoxaline with sodium ethoxide to generate a dithiolate intermediate, which can then be reacted to form dithiinoquinoxaline derivatives. Similarly, 2-chloroquinoxalines can undergo facile nucleophilic displacement with various nucleophiles. cusat.ac.in

Advanced Synthetic Transformations for this compound Precursors

Modern synthetic chemistry has introduced several advanced techniques that offer significant advantages in terms of efficiency, reaction times, and environmental impact for the synthesis of quinoxaline derivatives.

Microwave-Assisted Synthetic Protocols for Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gove-journals.in The synthesis of quinoxaline derivatives through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be significantly expedited under microwave irradiation, often in solvent-free or aqueous conditions. e-journals.inbhu.ac.in This method offers high yields in very short reaction times, typically ranging from minutes to an hour. nih.gove-journals.in

The use of microwave irradiation can also facilitate intramolecular N-arylation reactions to construct fused quinoxaline systems, such as 5,6-dihydroindolo[1,2-a]quinoxaline derivatives, with good to excellent yields. nih.gov This technique is considered a greener approach as it often reduces the need for harsh solvents and long reaction times. bhu.ac.inudayton.eduacs.org

The following table highlights the benefits of microwave-assisted synthesis for quinoxaline derivatives:

| Reaction Type | Conditions | Advantages |

| Condensation of o-diamines and dicarbonyls | Microwave irradiation, often solvent-free or in water | Rapid reaction times (minutes), high yields, environmentally friendly |

| Intramolecular N-arylation | Microwave irradiation, copper catalyst | Short reaction times (45-60 min), good to excellent yields (83-97%) |

Visible Light-Induced Reactions in Heterocycle Formation

Visible-light photocatalysis has gained prominence as a sustainable and mild method for the synthesis and functionalization of heterocyclic compounds. chim.itacs.orgresearchgate.net This strategy allows for the generation of reactive radical species under gentle conditions, enabling a variety of bond formations. acs.orgresearchgate.net

While direct visible-light synthesis of this compound is not explicitly detailed, the principles of photocatalysis can be applied to the formation of the quinoxaline core and the introduction of sulfur-containing functional groups. chim.it For instance, visible light-induced reactions can be used for the synthesis of various heterocycles through formal cycloadditions, radical-mediated cyclizations, and the functionalization of C-H bonds. acs.orgresearchgate.net The development of photocatalytic methods for direct C-S bond formation is an active area of research. beilstein-journals.orgchim.it

Direct C–H Sulfuration Methods for Sulfur Heterocycles

Direct C–H functionalization has become an increasingly powerful strategy in organic synthesis, offering a more atom- and step-economical approach to building complex molecules. thieme-connect.comresearchgate.netnih.gov The direct sulfuration of C-H bonds to introduce sulfur-containing moieties is a particularly attractive method for the synthesis of sulfur heterocycles. thieme-connect.comresearchgate.net

While a specific protocol for the direct C-H sulfuration of a pre-formed quinoxaline ring to yield this compound is not widely reported, the general principles of this methodology are applicable. thieme-connect.comresearchgate.net These reactions often utilize elemental sulfur as the sulfur source and can be promoted by catalysts or proceed under metal-free conditions. thieme-connect.com The development of such a direct C-H sulfuration method for quinoxalines would represent a significant advancement in the synthesis of sulfur-substituted derivatives.

Chemical Reactivity and Derivatization Strategies for 2,3 Bis Methylsulfanyl Quinoxaline

Transformations Involving the Methylsulfanyl Functionalities

The methylsulfanyl groups at the 2 and 3-positions of the quinoxaline (B1680401) ring are key handles for synthetic modifications. These groups can be readily displaced by other nucleophiles or can be oxidized to afford sulfoxides or sulfones, thereby modulating the electronic properties and biological activity of the molecule.

One common transformation is the nucleophilic substitution of the methylsulfanyl groups. For instance, the reaction of 2,3-bis(methylsulfanyl)quinoxaline with various amines can lead to the formation of 2,3-diaminoquinoxaline derivatives. This approach is valuable for creating libraries of compounds for biological screening.

Another important reaction is the oxidation of the sulfur atoms. Oxidation of this compound can produce the corresponding bis(methylsulfinyl) or bis(methylsulfonyl) derivatives. These oxidized forms can exhibit altered biological activities and can also serve as intermediates for further functionalization. For example, the sulfonyl groups can act as leaving groups in nucleophilic aromatic substitution reactions, enabling the introduction of a wide range of substituents.

A notable application of the reactivity of the methylsulfanyl groups is in the synthesis of asymmetrically substituted quinoxalines. By carefully controlling the reaction conditions, it is possible to selectively substitute one of the methylsulfanyl groups, leaving the other intact for subsequent transformations. For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with one equivalent of a thiol can yield a 2-chloro-3-thioarylquinoxaline, which can then be further functionalized at the 3-position. nih.govmdpi.com

Modifications and Functionalizations of the Quinoxaline Core

The quinoxaline ring itself is amenable to various modifications, including electrophilic substitution and metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse array of functional groups onto the benzene (B151609) portion of the quinoxaline core, further expanding the chemical space accessible from this compound.

Electrophilic substitution reactions, such as nitration and halogenation, can occur on the benzene ring of the quinoxaline nucleus. The position of substitution is directed by the existing substituents. These newly introduced functional groups can then be used for further derivatization.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, have emerged as powerful tools for the functionalization of the quinoxaline core. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and alkynyl groups. For example, 2,3-dichloroquinoxaline can undergo Suzuki coupling with arylboronic acids to yield 2,3-diarylquinoxalines. nih.gov This strategy can be adapted to derivatives of this compound, provided that a suitable leaving group is present on the quinoxaline core.

Formation of Fused Heterocyclic Systems from this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, where additional rings are annulated onto the quinoxaline framework. These fused systems often exhibit unique biological properties and are of great interest in drug discovery.

One strategy involves the reaction of 2,3-dichloroquinoxaline, a related precursor, with binucleophiles. For example, reaction with benzimidazole-2-thiol can lead to the formation of a pentacyclic system. mdpi.com Similarly, derivatives of this compound with appropriate functional groups can undergo intramolecular cyclization reactions to form fused rings.

Another approach involves the construction of a new ring by reacting substituents at the 2 and 3-positions. For instance, if the methylsulfanyl groups are replaced with functional groups that can react with each other, a new ring can be formed. An example is the synthesis of thieno[2,3-b]quinoxalines. The reaction of 3-methylquinoxaline-2-thione with benzaldehydes, in the presence of a Brønsted acid, leads to the formation of 3-benzyl-2-aryl-thieno[2,3-b]quinoxalines. academie-sciences.fr This type of cyclization reaction highlights the utility of sulfur-containing quinoxaline derivatives in building complex heterocyclic scaffolds.

The synthesis of pyrimidothienoquinoxalines and oxadiazolylthienoquinoxalines from 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline further illustrates the versatility of quinoxaline derivatives in constructing fused systems. scispace.com These examples underscore the importance of 2,3-disubstituted quinoxalines as building blocks for the synthesis of a wide range of novel heterocyclic compounds with potential applications in various fields.

Advanced Spectroscopic Characterization Techniques for 2,3 Bis Methylsulfanyl Quinoxaline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 2,3-Bis(methylsulfanyl)quinoxaline, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern and the chemical environment of each atom.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring and the methyl protons of the methylsulfanyl groups. The aromatic region would typically show a complex multiplet for the four protons on the benzene (B151609) ring. Due to the symmetry in 2,3-disubstituted quinoxalines, these protons often appear as two sets of equivalent protons (AA'BB' system), resulting in two multiplets. mdpi.comsemanticscholar.org The methyl protons of the two S-CH₃ groups are expected to appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm.

Interactive Data Table: ¹H NMR Data of 2,3-Disubstituted Quinoxaline Analogues

| Compound | Solvent | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |

| 2,3-Di(thio-4-methylphenyl)quinoxaline | CDCl₃ | 7.65 (dd, 4H), 7.53 (d, 4H), 7.44 (dd, 2H), 7.27 (d, 4H) | 2.42 (s, 6H, 2CH₃) | mdpi.com |

| 2,3-Di(thio-4-fluorophenyl)quinoxaline | CDCl₃ | 7.62 (m, 6H), 7.47 (dd, 2H), 7.16 (t, 4H) | - | mdpi.com |

| 2,3-Di(thio-4-bromophenyl)quinoxaline | CDCl₃ | 7.67 (dd, 2H), 7.58 (d, 4H), 7.50 (m, 6H) | - | mdpi.com |

| 2,3-Di(thio-4-chlorophenyl)quinoxaline | CDCl₃ | 7.66 (dd, 2H), 7.56 (d, 4H), 7.49 (dd, 2H), 7.43 (d, 4H) | - | mdpi.com |

| 2,3-Dichloroquinoxaline (B139996) | CDCl₃ | 8.01 (dd, 2H), 7.79 (dd, 2H) | - | mdpi.com |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound would provide key information about the carbon framework. One would expect to see signals for the quaternary carbons of the quinoxaline ring, the methine carbons of the benzene ring, and the methyl carbons of the methylsulfanyl groups. Due to the symmetry of the molecule, the spectrum should display two signals for the quaternary carbons and two for the methine carbons of the quinoxaline moiety. semanticscholar.org The methyl carbons (S-CH₃) would appear as a single signal at a characteristic upfield chemical shift.

Spectroscopic data for analogues like 2,3-di(arylthio)quinoxalines show the quaternary carbons of the quinoxaline ring resonating around δ 140 ppm and δ 153 ppm. mdpi.comsemanticscholar.org The ipso-carbons of the attached arylthio groups also appear in the quaternary carbon region.

Interactive Data Table: ¹³C NMR Data of 2,3-Disubstituted Quinoxaline Analogues

| Compound | Solvent | Quinoxaline Carbons (δ, ppm) | Other Carbons (δ, ppm) | Reference |

| 2,3-Di(thio-4-methylphenyl)quinoxaline | CDCl₃ | 154.01 (C), 140.32 (C), 128.19 (CH), 127.83 (CH) | 139.26 (C), 135.13 (CH), 129.96 (CH), 124.95 (C), 21.28 (CH₃) | mdpi.com |

| 2,3-Di(thio-4-fluorophenyl)quinoxaline | CDCl₃ | 153.41 (C), 140.35 (C), 128.60 (CH), 127.87 (CH) | 163.53 (d, ¹JCF=250.3 Hz), 137.49 (d, ³JCF=8.5 Hz, CH), 123.52 (d, ⁴JCF=2.5 Hz, C), 116.47 (d, ²JCF=22.2 Hz, CH) | mdpi.com |

| 2,3-Di(thio-4-bromophenyl)quinoxaline | CDCl₃ | 152.99 (C), 140.40 (C), 128.84 (CH), 127.92 (CH) | 136.59 (CH), 132.39 (CH), 127.66 (C), 123.87 (C) | mdpi.com |

| 2,3-Di(thio-4-chlorophenyl)quinoxaline | CDCl₃ | 153.05 (C), 140.39 (C), 128.78 (CH), 127.90 (CH) | 136.41 (CH), 135.57 (C), 129.36 (CH), 126.97 (C) | mdpi.com |

| 2,3-Di(phenylthio)quinoxaline | DMSO-d₆ | 153.73 (C), 140.37 (C) | 135.08 (CH), 129.09 (CH), 128.70 (C), 128.32 (CH) | mdpi.com |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations of the quinoxaline ring, and C-S stretching vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic and aromatic rings are expected in the 1600-1400 cm⁻¹ region. The C-S stretching vibrations are generally weaker and appear in the fingerprint region, typically between 800 and 600 cm⁻¹. mdpi.com

Interactive Data Table: IR Spectroscopic Data of 2,3-Disubstituted Quinoxaline Analogues

| Compound | Medium | C-H Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | C-S Stretching (cm⁻¹) | Reference |

| 2,3-Di(thio-4-methylphenyl)quinoxaline | KBr | 3049 (sp²), 2968 (sp³) | 1596 | 751, 592 | mdpi.com |

| 2,3-Di(thio-4-fluorophenyl)quinoxaline | KBr | 3037 | 1586 | 752, 636 | mdpi.com |

| 2,3-Di(thio-4-bromophenyl)quinoxaline | KBr | 3058 | 1629 | 758, 622 | mdpi.com |

| 2,3-Di(thio-4-chlorophenyl)quinoxaline | KBr | 3103 | 1631 | 756, 625 | mdpi.com |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

The UV-Vis spectrum of this compound is anticipated to display absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, originating from the conjugated quinoxaline system, are typically observed as intense bands at shorter wavelengths (higher energy). The n→π* transitions, involving the non-bonding electrons of the nitrogen and sulfur atoms, are generally weaker and appear at longer wavelengths (lower energy). The introduction of sulfur-containing substituents can influence the position and intensity of these absorption bands. For instance, studies on various quinoxaline derivatives have shown that the absorption maxima are sensitive to the nature of the substituents and the solvent polarity. mdpi.comuctm.edu

While specific UV-Vis data for this compound is not detailed in the provided search results, related compounds like 11-Chloro-12-(methylsulfanyl) quinoxaline have been studied, showing absorption maxima that shift with solvent polarity. sciensage.info

Interactive Data Table: UV-Vis Spectroscopic Data of Quinoxaline Analogues

| Compound | Solvent | λ_max (nm) | Transition Type | Reference |

| 11-Chloro-12-(methylsulfanyl) quinoxaline | Vacuum | 373.79 | - | sciensage.info |

| 11-Chloro-12-(methylsulfanyl) quinoxaline | Toluene | 369.66 | - | sciensage.info |

| 11-Chloro-12-(methylsulfanyl) quinoxaline | Methanol (B129727) | 363.47 | - | sciensage.info |

| 6-methyl-2,3-diphenylquinoxaline | Ethanol | 248.50, 347.50 | π-π, n-π | uctm.edu |

| 2,3-diphenylquinoxalin-6-vinyl benzaldehyde | - | 250, 348 | π-π, n-π | uctm.edu |

Fluorescence and Photoluminescence Studies

The photophysical properties of quinoxaline derivatives, particularly those containing methylsulfanyl groups, are a subject of significant research interest due to their potential in optoelectronic applications. Studies on analogues of this compound provide valuable information on their fluorescence and photoluminescence behavior.

For instance, the photophysical properties of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline (3MSQ) have been investigated through absorption and fluorescence spectroscopy. researchgate.net Spectroscopic analysis in various solvents showed a bathochromic (red) shift in both absorption and fluorescence spectra, which is attributed to a π → π* electronic transition. researchgate.net This solvatochromic behavior, where the color of a substance changes with the solvent polarity, indicates an increase in the dipole moment upon excitation, suggesting that the excited state is more polar than the ground state. researchgate.net

Similarly, a detailed theoretical and experimental study of 9-chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline revealed absorption in the range of 372.3 nm to 376.7 nm. sapub.org The fluorescence spectra were also recorded in various solvents of differing polarities. sapub.org The investigation of these compounds helps in understanding the relationship between their structure and their light-emitting properties. V-shaped push-pull 2,3-bis(arylthienyl)quinoxalines, which are structural analogues, are noted for their intense fluorescence, with emission maxima being significantly influenced by the substituents and solvent polarity. nih.gov

The following table summarizes the photophysical data for a representative methylsulfanyl-substituted quinoxaline analogue in different solvents.

| Solvent | Absorption Max (λabs) (nm) | Fluorescence Max (λem) (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Cyclohexane | 372 | 408 | 2551 |

| Dioxane | 374 | 422 | 3351 |

| Chloroform | 376 | 426 | 3458 |

| Acetonitrile | 374 | 444 | 4710 |

| Methanol | 373 | 448 | 4983 |

Data derived from studies on 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel synthetic compounds, providing precise mass measurements that allow for the unambiguous confirmation of molecular formulas. For quinoxaline derivatives, this technique is routinely used to verify the outcome of a synthesis.

For example, HRMS has been successfully employed to confirm the structures of various 3-(methylthio)quinoxaline derivatives. In one study, the ESI-HRMS data for 2-benzoyl-3-(methylthio)quinoxaline 1-oxide showed a found m/z of 297.0686 for [M+H]⁺, which corresponds closely to the calculated mass of 297.0692 for the formula C₁₆H₁₃N₂O₂S. thieme-connect.com This level of accuracy confidently validates the chemical composition of the synthesized molecule.

The technique is versatile and has been applied to a wide array of complex quinoxaline-based structures, including large, fused systems like quinoxaline-fused porphycenes. nih.govmdpi.com For these intricate molecules, HRMS provides critical evidence of their formation by comparing the experimentally measured mass to the theoretically calculated mass of the expected structure. nih.govmdpi.com For instance, the HRMS (ESI) for a quinoxaline derivative with the formula C₃₆H₄₀N₄NaS₂ yielded a measured value of m/z 615.2592, which is in excellent agreement with the calculated value of 615.2593 for [M+Na]⁺. mdpi.com

The table below presents examples of HRMS data for several quinoxaline derivatives, illustrating the high accuracy of this technique.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|---|

| 2-Benzoyl-3-(methylthio)quinoxaline 1-Oxide | C₁₆H₁₂N₂O₂S | 297.0692 | 297.0686 |

| 2-(3,4-Dichlorobenzoyl)-3-(methylthio)quinoxaline 1-Oxide | C₁₆H₁₀Cl₂N₂O₂S | 364.9913 | 364.9926 |

| 2-(3-Bromobenzoyl)-3-(ethylthio)quinoxaline 1-Oxide | C₁₇H₁₃BrN₂O₂S | 388.9954 | 388.9958 |

Data derived from HRMS analysis of various substituted (methylthio)quinoxaline derivatives. thieme-connect.com

X-ray Crystallographic Analysis of this compound and its Derivatives

A key study reports the X-ray crystal structure of 2,3-bis(methylsulfanyl) nih.govCurrent time information in Bangalore, IN.dithiino[2,3-b]quinoxaline, a close analogue of the target compound. The analysis revealed that the molecule adopts a non-planar boat conformation. This structural feature is significant as the geometry of the molecule can influence its electronic properties, crystal packing, and, consequently, its material characteristics. Theoretical calculations performed alongside the crystallographic analysis help to rationalize the observed electrochemical behavior of the compound.

The crystal structures of numerous other quinoxaline derivatives have been determined, providing a wealth of structural information. For example, the analysis of quinoxaline-fused porphycenes has detailed the planarity of the thiophene (B33073) and quinoxaline moieties and the twisted angles between different parts of the molecules. nih.gov In another example, the crystal structure of a nickel bis(dithiolene) complex containing a quinoxaline-6,7-dithiolate ligand was determined, revealing a monoclinic system with a P21/c space group and a three-dimensional supramolecular network formed through C-H···S and C-H···N interactions. researchgate.net

The table below lists key crystallographic data for a representative quinoxaline derivative.

| Parameter | Value |

|---|---|

| Compound | [Bu₄N]₂[Ni(6,7-qdt)₂] |

| Formula | C₄₄H₇₆N₄NiS₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Crystallographic data for a nickel-quinoxaline dithiolate complex. researchgate.net

Computational and Theoretical Investigations of 2,3 Bis Methylsulfanyl Quinoxaline Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2,3-Bis(methylsulfanyl)quinoxaline, DFT calculations, often utilizing the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the molecule's geometry. sciensage.info This process determines the most stable three-dimensional arrangement of its atoms, providing crucial information about bond lengths, bond angles, and dihedral angles. researchgate.net These calculations can be performed for the molecule in a vacuum or in different solvent environments to understand the effects of the surrounding medium on its structure. sciensage.inforesearchgate.net The optimized geometry is fundamental for further analysis of the molecule's electronic and spectroscopic properties. bjp-bg.com Theoretical investigations have been conducted on various quinoxaline (B1680401) derivatives to understand their molecular and electronic structures, often comparing computational results with experimental data.

The use of DFT is advantageous as it includes electron correlation effects, leading to more accurate molecular geometries compared to methods like Hartree-Fock. For instance, studies on related quinoxaline compounds have used DFT to analyze structural aspects and have shown good agreement with experimental techniques like IR, 1H & 13C NMR, and UV-visible spectroscopy. asianpubs.org The structural parameters obtained from DFT calculations are essential for predicting other properties, such as thermodynamic stability, electronic behavior, and potential applications in materials science. sciensage.infobjp-bg.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical parameters that influence a molecule's electronic behavior. sciensage.inforesearchgate.net For this compound and its derivatives, these energy levels are determined using computational methods like DFT. bjp-bg.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. sciensage.infoacs.org A smaller energy gap suggests higher reactivity and lower stability. acs.org These calculations can be performed in both gaseous and solvent phases to assess the impact of the environment on the electronic structure. sciensage.inforesearchgate.net

The HOMO and LUMO energy levels and their distribution across the molecule are directly related to its electronic and chemical reactivity. bjp-bg.com A molecule with a high HOMO energy level is a good electron donor, while one with a low LUMO energy level is a good electron acceptor. The HOMO-LUMO gap is a significant factor in determining various molecular properties, including ionization potential, electron affinity, chemical hardness, and softness. sciensage.inforesearchgate.net A smaller gap often correlates with higher chemical reactivity and greater polarizability, which can be important for applications in areas like nonlinear optics. acs.org The spatial distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks, respectively.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. bjp-bg.com The MESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. sciensage.inforesearchgate.net Red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, MESP analysis helps to identify the electrophilic and nucleophilic centers, providing insights into its intermolecular interactions and chemical reactivity. bjp-bg.comasianpubs.org This analysis is often performed using data from DFT calculations and is crucial for understanding how the molecule will interact with other molecules and its potential biological activity. sciensage.inforesearchgate.netasianpubs.org

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations play a significant role in predicting the Non-Linear Optical (NLO) properties of materials. For molecules like this compound, computational methods are used to calculate parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). asianpubs.org These parameters are indicative of a material's potential to exhibit NLO effects, which are important for applications in optoelectronics and photonics. asianpubs.orgresearchgate.net A high value of hyperpolarizability suggests that the material can efficiently generate second-harmonic radiation, a key NLO phenomenon. asianpubs.org The prediction of NLO properties through computational studies allows for the screening of promising candidate molecules before undertaking laborious and expensive experimental synthesis and characterization. asianpubs.orgresearchgate.net

Electrochemical Behavior and Redox Process Modeling

The electrochemical properties of this compound and related compounds have been investigated both experimentally and theoretically. Cyclic voltammetry is a common experimental technique used to study the redox behavior of these molecules, revealing information about their oxidation and reduction potentials. researchgate.net Theoretical modeling, often using DFT, complements these experimental studies by providing insights into the electronic structure changes that occur during redox processes. For example, theoretical calculations can show how the molecular geometry changes upon oxidation or reduction, such as a shift from a boat-like to a planar conformation. These studies are crucial for understanding the electron transfer properties of the molecule and its potential use in applications like organic electronics and redox flow batteries. researchgate.netmdpi.com The correlation between theoretical predictions and experimental observations helps to rationalize the observed electrochemical behavior.

Cyclic Voltammetry Studies and Redox Potentials

No specific studies detailing the cyclic voltammetry or the redox potentials for this compound were found. While the electrochemical behavior of other quinoxaline derivatives, such as those with additional fused rings or different substituents, has been reported, this data is not applicable to the target compound of this article.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anion Formation

There is no available research that employs Electron Paramagnetic Resonance (EPR) spectroscopy to study the formation or characteristics of the radical anion of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

No Quantitative Structure-Property Relationship (QSPR) models specifically including this compound for the prediction of its physicochemical properties were identified in the searched literature. Although QSPR studies have been performed on the broader class of quinoxaline derivatives, the specific descriptors and models for this particular compound are not available.

Coordination Chemistry and Ligand Applications of 2,3 Bis Methylsulfanyl Quinoxaline Derivatives

Design and Synthesis of 2,3-Bis(methylsulfanyl)quinoxaline as a Chelating Ligand

The design of this compound as a chelating ligand is centered on the strategic placement of multiple donor atoms. The quinoxaline (B1680401) core provides two nitrogen atoms within a rigid aromatic framework, while the methylsulfanyl (-SMe) groups at the 2- and 3-positions introduce two soft sulfur donor atoms. This N,N,S,S arrangement offers the potential for versatile coordination behavior, acting as a tetradentate ligand capable of forming stable five-membered chelate rings with metal centers through N,S coordination on each side of the pyrazine (B50134) ring.

The synthesis of this ligand can be achieved through established nucleophilic substitution reactions. A common and effective route starts with the precursor 2,3-bis(bromomethyl)quinoxaline (B1328767). sapub.orgresearchgate.net This intermediate is readily prepared by the condensation of o-phenylenediamine (B120857) with 1,4-dibromo-2,3-butanedione. sapub.org The target compound, this compound, can then be synthesized by reacting 2,3-bis(bromomethyl)quinoxaline with sodium methanethiolate (B1210775) (NaSMe). This method has been successfully used to create analogous structures, such as 2,3-bis[2-(4-methylpyrimidinyl)methylsulfanyl]-quinoxaline, by reacting the bis(bromomethyl) precursor with the corresponding sodium thiolate in a solvent like dimethylformamide (DMF). publish.csiro.au

An alternative synthetic strategy involves using 2,3-dichloroquinoxaline (B139996) as the starting material. This compound can undergo nucleophilic substitution with a variety of sulfur nucleophiles to yield 2,3-disubstituted quinoxalines. mdpi.com For instance, reacting 2,3-dichloroquinoxaline with two equivalents of sodium methanethiolate would displace both chlorine atoms to afford the desired this compound.

Formation of Metal Complexes with this compound

The multidentate and "flexible" nature of the thioether-functionalized quinoxaline scaffold allows it to form stable complexes with a variety of transition metals. Research on structurally similar ligands demonstrates a rich coordination chemistry. For example, the analogous ligand 2,3-bis(((2-pyridylmethyl)thio)methyl)quinoxaline (QuinoxS), which also features a quinoxaline core and thioether donors, has been used to synthesize five iron(II) complexes, forming compounds with the general formula cis-[FeII(QuinoxS)(NCE)₂] (where E = S, Se, BH₃). researchgate.net These studies confirm that the N₄S₂ coordination sphere can be readily achieved. researchgate.net

Silver(I) Organosulfur Coordination Polymers Utilizing Related Ligands

Silver(I) ions are particularly well-suited for forming coordination polymers with organosulfur ligands due to the soft nature of both the silver(I) cation and the sulfur donor atoms. The flexible coordination geometry of Ag(I) (ranging from linear to trigonal and tetrahedral) further facilitates the self-assembly of extended structures. researchgate.net

A prime example is the silver(I) coordination polymer formed with the ligand 2,3-bis[2-(4-methylpyrimidinyl)methylsulfanyl]-quinoxaline (mbpsq). publish.csiro.aupublish.csiro.au Reaction of mbpsq with silver(I) nitrate (B79036) results in a one-dimensional (1D) chain polymer with the formula {Ag₂(mbpsq)·dmf₂}n. publish.csiro.au In this structure, the mbpsq ligand coordinates to two silver(I) centers, demonstrating the ability of this ligand family to bridge metal ions and generate polymeric frameworks. publish.csiro.aupublish.csiro.au The formation and dimensionality of such polymers are often influenced by factors like the choice of counter-anion and solvent, which can alter the coordination environment and lead to different supramolecular architectures, such as 1D chains or 2D sheets. researchgate.netacs.org

Coordination Modes (e.g., N,S binding, N,N binding)

The this compound ligand and its analogues can exhibit several coordination modes, primarily dictated by the metal ion's properties and the steric and electronic environment.

N,S Chelation: The most anticipated coordination mode involves the formation of two stable five-membered chelate rings through the coordination of one quinoxaline nitrogen and the adjacent thioether sulfur to a metal center. This bidentate N,S binding on both sides of the quinoxaline backbone allows the ligand to act as a tetradentate chelator. This exact mode is observed in the silver(I) polymer of the related ligand mbpsq, where each ligand acts as a hexadentate donor by coordinating through the two quinoxaline nitrogens, the two adjacent sulfur atoms, and two nitrogen atoms from the pyrimidine (B1678525) rings. publish.csiro.aupublish.csiro.au This N,S chelation is fundamental to forming the stable one-dimensional chain structure. publish.csiro.au Iron(II) complexes with the related QuinoxS ligand also show the metal center in an N₄S₂ coordination sphere, highlighting the preference for N,S binding. researchgate.net

N,N Binding: In some cases, coordination may occur exclusively through the nitrogen atoms of the quinoxaline ring. This is observed in a silver(I) nitrate complex with 5-methyl-2,3-bis(thiophen-2-yl)quinoxaline, where the silver ion is bound to the two quinoxaline nitrogen atoms (N,N' coordination) and the sulfur atoms of the thiophene (B33073) rings are not involved in coordination. nih.govnih.gov

Other Modes: The versatility of the quinoxaline scaffold is further highlighted by ligands like 2,3-bis(1-methylimidazol-2-yl)quinoxaline (bmiq). In its complexes with Pt(II) and Au(III), coordination occurs through the nitrogen donors of the appended imidazolyl groups, forming a seven-membered chelate ring, while the quinoxaline nitrogens remain uncoordinated. nih.govfu-berlin.de This demonstrates that modifications to the substituents at the 2,3-positions can significantly alter the preferred binding site.

Supramolecular Assembly and Extended Network Structures

The ability of 2,3-disubstituted quinoxaline ligands to bridge metal centers is key to the formation of supramolecular assemblies and extended network structures. acs.org As seen with the silver(I) complex of the mbpsq ligand, the coordination between the ligand and metal ions readily leads to the self-assembly of a 1D polymeric chain. publish.csiro.aupublish.csiro.au

The final dimensionality and topology of these networks are highly dependent on experimental conditions. Factors such as the metal-to-ligand ratio, the choice of solvent, and the nature of the counter-anion play a critical role in directing the assembly process. acs.orgisca.me For instance, with flexible bis(thioether) ligands, different anions can lead to the formation of simple 1D chains that associate into 2D layers or more complex structures like double-stranded helices and ladder-like polymers. acs.org It is therefore expected that complexes of this compound could be guided to form diverse supramolecular architectures, from discrete macrocycles to 1D, 2D, or even 3D coordination polymers, by carefully tuning these synthetic parameters.

Spectroelectrochemical Analysis of Coordination Compounds

Spectroelectrochemistry is a powerful technique used to study the electronic properties of coordination compounds by monitoring spectroscopic changes (e.g., UV-Vis-NIR, EPR) as the complex undergoes controlled electrochemical oxidation or reduction. isca.mescilit.com This method provides insight into the location of redox processes—whether they are metal-centered or ligand-centered—and helps to characterize the electronic structure of the resulting species. scilit.com

For quinoxaline-based complexes, this technique has proven particularly insightful. In studies of a platinum(II) complex with 2,3-bis(1-methylimidazol-2-yl)quinoxaline (bmiq), spectroelectrochemistry revealed that the first reversible reduction is ligand-centered, occurring specifically on the non-coordinated quinoxaline portion of the bmiq ligand. nih.govfu-berlin.de This behavior, where the quinoxaline unit acts as the primary electron acceptor, is also observed in the electrochemistry of a closely related compound, 2,3-bis(methylsulfanyl) publish.csiro.audithiino[2,3-b]quinoxaline, which shows a reversible reduction of its quinoxaline unit.

In contrast, when bmiq is complexed with Au(III), the electron addition is metal-centered. nih.gov This highlights how spectroelectrochemical analysis can distinguish between different electronic behaviors based on the choice of metal. For a potential complex of this compound, this analysis would be crucial to determine whether the redox activity is dominated by the quinoxaline ring, the thioether sulfur atoms, or the coordinated metal center.

Applications of 2,3 Bis Methylsulfanyl Quinoxaline in Advanced Materials Science

Utilization in Organic Semiconductors

Quinoxaline (B1680401) derivatives are recognized for their utility as organic semiconductors, particularly as electron-transporting materials. beilstein-journals.orgresearchgate.net The inherent electron-deficient nature of the quinoxaline ring system is a key attribute for this function. Research into related compounds, such as 2,3-bis(methylsulfanyl) Current time information in Bangalore, IN.researchgate.netdithiino[2,3-b]quinoxaline, provides insight into the electrochemical properties that are essential for semiconductor performance. soton.ac.uk

Studies have shown that the quinoxaline unit in such molecules can undergo reversible reduction, a critical property for stable n-type semiconductor behavior. The electrochemical analysis of a dithiinoquinoxaline derivative, a close analogue, revealed a reversible reduction of the quinoxaline unit at -1.47 V. This stability in accepting and transporting electrons underpins its potential use in electronic devices. Theoretical investigations using Density Functional Theory (DFT) further help in understanding the molecular geometries and electronic structures, which are crucial for designing efficient semiconductor materials. sciensage.info

Table 1: Electrochemical Properties of a 2,3-Bis(methylsulfanyl)quinoxaline Derivative

| Property | Value | Reference |

|---|---|---|

| Reduction Potential (Quinoxaline Unit) | -1.47 V (vs. Ag/AgCl) |

This data is for the related compound 2,3-bis(methylsulfanyl) Current time information in Bangalore, IN.researchgate.netdithiino[2,3-b]quinoxaline.

Integration into Dye-Sensitized Solar Cells (DSSCs)

The quinoxaline scaffold is a vital component in the design of metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). mtieat.org While direct integration of this compound is not prominently documented, its derivatives are extensively used as electron-accepting units in D-π-A (Donor-π-Spacer-Acceptor) dyes. nih.govrsc.org In this architecture, the quinoxaline moiety acts as the acceptor, facilitating efficient charge separation after light absorption.

For instance, sensitizers incorporating a 6,7-difluoroquinoxaline (B3116332) unit have been synthesized and investigated. rsc.org The introduction of fluorine atoms enhances the electron-withdrawing ability of the quinoxaline core, leading to improved push-pull interactions within the dye molecule and a beneficial red-shift in the absorption spectrum. rsc.org Another study utilized a rigidified dithieno[3,2-f:2',3'-h]quinoxaline segment as a spacer in D-π-RS-π-A type sensitizers, achieving power conversion efficiencies of up to 8.27%. nih.gov These findings underscore the versatility of the quinoxaline structure in tuning the photophysical and photovoltaic properties of dyes for efficient solar cells.

Table 2: Performance of DSSCs with Quinoxaline-Based Dyes

| Dye Structure Feature | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| Dithienoquinoxaline Spacer | 6.78% - 8.27% | nih.gov |

| 6,7-Difluoroquinoxaline Acceptor | Up to 7.02% | rsc.org |

Development of Charge-Transfer Complexes

The creation of charge-transfer (CT) complexes is a significant area of materials science, aimed at developing materials with novel electronic and magnetic properties. The electron-accepting nature of the quinoxaline core, combined with the donor character that can be introduced by substituents like methylsulfanyl groups, makes these compounds interesting for CT complex formation.

Research has been conducted on the synthesis and electrochemistry of donor molecules like 2,3-bis(methylsulfanyl) Current time information in Bangalore, IN.researchgate.netdithiino[2,3-b]quinoxaline. soton.ac.uk These molecules are designed to react with strong electron acceptors like tetracyano-p-quinodimethane (TCNQ) to form CT complexes. X-ray crystallography studies on these materials provide crucial information about molecular packing and the degree of charge transfer, which dictate the bulk properties of the material. For example, the complexation of a related thieno[3',4' : 5,6] Current time information in Bangalore, IN.researchgate.netdithiino[2,3-b]quinoxaline with TCNQ resulted in a significant planarization of the donor molecule's structure upon oxidation, a phenomenon directly linked to the charge transfer process. soton.ac.uk

Potential in Optoelectronic Devices

The broader field of optoelectronics represents a significant area of potential for quinoxaline derivatives, including the this compound scaffold. isca.me These compounds are explored for use in a range of devices due to their favorable electronic and photophysical properties. researchgate.net Their applications include roles as emitters in organic light-emitting diodes (OLEDs), electron-transporting layers in organic photovoltaics (OPVs), and as active components in organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.net

The versatility of the quinoxaline core allows for extensive chemical modification to fine-tune its properties. For example, attaching different donor groups to the quinoxaline acceptor core produces materials with emission colors spanning from blue to orange, making them suitable for display and lighting applications. researchgate.net Furthermore, theoretical studies on compounds like 11-chloro-12-(methylsulfanyl) quinoxaline suggest their suitability for optoelectronic device design based on their calculated electronic and optical properties. sciensage.info The excellent thermal stability reported for many quinoxaline-based dyes is another critical advantage for device longevity and performance. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-bis(methylsulfanyl) Current time information in Bangalore, IN.researchgate.netdithiino[2,3-b]quinoxaline |

| 11-chloro-12-(methylsulfanyl) quinoxaline |

| 2,3-di(pyridin-2-yl)quinoxaline |

| 6,7-difluoroquinoxaline |

| Dithieno[3,2-f:2',3'-h]quinoxaline |

| Quinoxaline-2,3-dione |

| Tetracyano-p-quinodimethane (TCNQ) |

Future Research Directions and Concluding Remarks

Emerging Synthetic Methodologies for Sulfur-Rich Quinoxalines

The synthesis of quinoxaline (B1680401) derivatives has been an area of intense research, with a growing emphasis on green chemistry approaches. nih.gov Traditional methods often involve the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org For sulfur-containing quinoxalines, a common strategy is the nucleophilic substitution of 2,3-dichloroquinoxaline (B139996) with sulfur nucleophiles. mdpi.com For instance, the reaction of 2,3-dichloroquinoxaline with thiophenol and its derivatives in the presence of a base like triethylamine (B128534) in methanol (B129727) has been used to synthesize various 2,3-bis(arylthio)quinoxalines. mdpi.com

Recent advancements focus on more sustainable and efficient synthetic routes. These include the use of recyclable catalysts, microwave-assisted synthesis, and reactions in aqueous media. ipp.ptnih.gov For example, a one-pot synthesis of quinoxaline derivatives has been achieved using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) in water. nih.gov The development of novel thiating agents, such as N-cyclohexyldithiocarbamate cyclohexyl ammonium salt, has also provided convenient methods for introducing sulfur into the quinoxaline core. acs.org

Future research in this area is directed towards the development of even more environmentally friendly and atom-economical synthetic methodologies. This includes exploring the use of biocatalysis, photocatalysis, electro-organic chemistry, and mechanochemistry to construct sulfur-rich quinoxaline scaffolds. unisi.it The goal is to design syntheses that minimize waste, avoid harsh reaction conditions, and utilize readily available starting materials.

Exploration of Novel Applications in Interdisciplinary Fields

Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. wisdomlib.orgwisdomlib.org The presence of sulfur atoms in the quinoxaline scaffold can significantly influence these biological activities. For instance, some 2-sulphonylquinoxalines and 3-[(alkylthio)methyl]quinoxaline-1-oxide derivatives have shown high antifungal activity. ipp.pt

The interdisciplinary exploration of sulfur-containing quinoxalines is opening up new avenues for their application. In medicinal chemistry, these compounds are being investigated as potential therapeutic agents for a variety of diseases. wisdomlib.org For example, certain quinoxaline derivatives have shown promise as inhibitors of monoamine oxidase A (MAO-A), which is a target for the treatment of neurological disorders like depression. ipp.pt They are also being studied for their activity against parasitic diseases such as leishmaniasis. researchgate.netnih.gov

Beyond medicine, quinoxaline derivatives have applications in materials science. They are used as electroluminescent materials, organic semiconductors, and in the development of dye-sensitized solar cells. researchgate.netmdpi.com The unique electronic properties conferred by the sulfur-containing quinoxaline core make them attractive for these technological applications. Furthermore, some quinoxaline derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. najah.edu

Future research will likely focus on a deeper understanding of the structure-activity relationships of these compounds to design new derivatives with enhanced and specific functionalities for both therapeutic and technological applications. wisdomlib.org

Advanced Theoretical Modeling for Predictive Design

Computational chemistry plays a crucial role in understanding the properties and reactivity of quinoxaline derivatives and in guiding the design of new compounds with desired characteristics. Density Functional Theory (DFT) is a widely used method to study the electronic and structural properties of these molecules. researchgate.netscienceopen.comresearchgate.net

Theoretical calculations can provide insights into various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netscienceopen.com The HOMO-LUMO energy gap is a key parameter that relates to the molecule's reactivity and stability. researchgate.net These calculations can also predict other important parameters such as ionization potential, electron affinity, and electronegativity. sciensage.info

For instance, DFT calculations have been used to study the electronic and photovoltaic properties of quinoxaline derivatives for potential use in solar cells. researchgate.netscienceopen.com Time-dependent DFT (TD-DFT) can be employed to predict the absorption spectra of these compounds. sciensage.info Molecular dynamics simulations and Monte Carlo methods are also utilized to study the interaction of quinoxaline derivatives with surfaces, which is relevant for applications such as corrosion inhibition. najah.eduresearchgate.net

Advanced theoretical modeling is becoming an indispensable tool for the predictive design of novel sulfur-rich quinoxalines. By simulating their properties before synthesis, researchers can prioritize candidates with the most promising characteristics for specific applications, thereby saving time and resources in the laboratory. The synergy between theoretical predictions and experimental validation will continue to drive innovation in the field of quinoxaline chemistry.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,3-Bis(methylsulfanyl)quinoxaline?

The synthesis typically involves alkylation of quinoxaline-2,3-dithiol with methylating agents. For example, reactions with methyl halides in the presence of a base (e.g., K₂CO₃ or NaOMe) under controlled conditions yield the target compound. Alternative routes include condensation of 1,2-diaminobenzene with bis(methylsulfanyl)glyoxal derivatives. Reaction conditions (solvent, temperature, catalyst) significantly influence yields and purity. Evidence from analogous syntheses shows that propargyl bromide reactions in DMSO/K₂CO₃ yield bis-substituted derivatives efficiently, while methanol/NaOMe may produce mixed products requiring crystallization for isolation .

Basic: What analytical techniques are recommended for characterizing this compound?

Reverse-phase HPLC (e.g., Newcrom R1 column) is suitable for purity assessment, with mobile phases optimized for quinoxaline derivatives (e.g., acetonitrile/water gradients) . Structural confirmation employs:

- X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.76–1.82 Å) and torsion angles, critical for verifying substitution patterns .

- Spectroscopy : NMR (¹H/¹³C) identifies methylsulfanyl protons (δ ~2.5 ppm) and aromatic resonances. Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ = 251.1 for C₁₀H₁₀N₂S₂).

| Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂S₂ | |

| LogP | ~3.5 (estimated) | |

| Crystallographic R-factor | 0.057–0.183 |

Advanced: How do methylsulfanyl substituents influence the electronic and coordination properties of quinoxaline?

Methylsulfanyl groups act as electron donors, altering the quinoxaline core’s redox behavior. In coordination chemistry, the sulfur atoms facilitate binding to transition metals (e.g., Pt, Au) through lone pairs, forming seven-membered chelate rings. Spectroelectrochemical studies reveal reversible electron transfer localized on the quinoxaline moiety, distinct from metal-centered redox activity in Au complexes. DFT calculations corroborate these electronic perturbations, showing enhanced charge delocalization in reduced states . Such properties enable applications in catalysis and materials science, where ligand design modulates reactivity .

Advanced: What challenges arise in resolving structural contradictions in this compound derivatives?

Conflicting crystallographic data may stem from:

- Polymorphism : Variations in packing modes due to flexible substituents.

- Reaction conditions : Solvent polarity and temperature can yield different conformers (e.g., boat vs. chair in coordination complexes) .

- Substituent effects : Bulky groups (e.g., bromo, thienyl) introduce steric clashes, distorting bond angles (e.g., C–S–C angles deviating by ±5°). Systematic comparison of experimental (XRD) and computational (DFT) data is critical to validate structures .

Advanced: How can discrepancies in synthetic yields or product distributions be addressed methodologically?

Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen). For example, demonstrates that propargyl bromide reactions in DMSO yield 2,3-bis(propynylsulfanyl)quinoxaline, while methanol/NaOMe produces a thione byproduct. To resolve such issues:

- Optimize solvent polarity : Polar aprotic solvents favor nucleophilic substitution.

- Control reaction time : Extended heating (e.g., 16 hours) may shift equilibria toward thermodynamically stable products .

- Characterize intermediates : Use in-situ FTIR or LC-MS to track reaction pathways.

Advanced: What role does this compound play in asymmetric catalysis?

While not directly reported, analogous ligands like (R,R)-2,3-Bis(tert-butylmethylphosphino)quinoxaline (QuinoxP) demonstrate efficacy in asymmetric hydrogenation. The methylsulfanyl groups’ electron-donating nature enhances metal-ligand orbital overlap, improving enantioselectivity (e.g., >90% ee in hydrogenation of α,β-unsaturated esters). Coordination geometry (e.g., boat conformation) and steric bulk are critical for substrate binding .

Basic: What key structural parameters define this compound?

X-ray studies reveal:

- Bond lengths : C–S bonds average 1.78 Å, shorter than typical C–S single bonds due to conjugation with the aromatic ring.

- Dihedral angles : The quinoxaline plane and methylsulfanyl groups form angles of ~15–25°, minimizing steric strain.

- Packing motifs : π-π stacking (3.5–4.0 Å spacing) and S···S interactions stabilize the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.